[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride
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Overview
Description
[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is commonly used in research and industrial applications due to its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with ethylene oxide, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
[2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an agonist or antagonist at certain receptor sites, thereby affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds share a similar naphthalene-based structure and exhibit various biological activities, including anticancer and antimicrobial properties.
Thiophene Derivatives: These compounds also have a heterocyclic structure and are known for their antimicrobial, antioxidant, and anticancer activities.
Uniqueness
What sets [2-(5,6,7,8-Tetrahydronaphthalen-1-yloxy)ethyl]amine hydrochloride apart is its specific structural configuration, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yloxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h3,5,7H,1-2,4,6,8-9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEGZBDJKTYJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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